(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime
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Overview
Description
2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the oxime group. Common reagents used in these reactions include cyclohexanone, chromene derivatives, and hydroxylamine for the oxime formation. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperature control.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime involves its interaction with molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure also contributes to its unique binding properties and stability.
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclohexane-1,8’-chromen]-4’(1’H)-one oxime
- Spiro[cyclohexane-1,8’-pyrano[3,2-g]chromen]-4’(1’H)-one oxime
Uniqueness
2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime is unique due to its tetrahydrospirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-spiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-ylidenehydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-21-19-15-6-4-5-14(15)16-11-13-7-10-20(8-2-1-3-9-20)24-17(13)12-18(16)23-19/h11-12,22H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCPRRWHWXOPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NO)C5=C4CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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